molecular formula C10H11BrFN B8750461 2-(2-Bromo-4-fluorophenyl)pyrrolidine

2-(2-Bromo-4-fluorophenyl)pyrrolidine

Cat. No. B8750461
M. Wt: 244.10 g/mol
InChI Key: WLIMULATNBCXCQ-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Add sodium tetrahydroborate (146 mg, 3.7 mmol) to a solution of 5-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-pyrrole (420 mg, 1.73 mmol) in methanol-acetic acid (saturated; 10 mL) mixture at −40° C. After warming up to RT, add water (10 mL) and make the solution basic with a NaOH solution (2 N). Extract the solution with DCM, wash the organic solution with aqueous saturated sodium chloride, dry over potassium carbonate, and remove the organic solvent to give the title compound (300 mg, 71%). MS (ES) m/z 236 [M+1]+.
Quantity
146 mg
Type
reactant
Reaction Step One
Name
5-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-pyrrole
Quantity
420 mg
Type
reactant
Reaction Step One
Name
methanol acetic acid
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH2:12][CH2:13][CH2:14][N:15]=1.O.[OH-].[Na+]>CO.C(O)(=O)C>[Br:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[CH:11]1[CH2:12][CH2:13][CH2:14][NH:15]1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
146 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
5-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-pyrrole
Quantity
420 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C=1CCCN1
Name
methanol acetic acid
Quantity
10 mL
Type
solvent
Smiles
CO.C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract the solution with DCM
WASH
Type
WASH
Details
wash the organic solution with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over potassium carbonate
CUSTOM
Type
CUSTOM
Details
remove the organic solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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